molecular formula C6H5Cl2NO3S B1426120 2-Chloro-5-methoxypyridine-3-sulfonyl chloride CAS No. 1261806-80-7

2-Chloro-5-methoxypyridine-3-sulfonyl chloride

Cat. No.: B1426120
CAS No.: 1261806-80-7
M. Wt: 242.08 g/mol
InChI Key: CHUDRLIRFODEIB-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO3S. It is characterized by the presence of a pyridine ring substituted with chlorine, methoxy, and sulfonyl chloride groups. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxypyridine-3-sulfonyl chloride typically involves the chlorination of 5-methoxypyridine followed by sulfonylation. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and sulfonylating agents like chlorosulfonic acid (ClSO3H).

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxypyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.

  • Reduction: Reduction reactions can lead to the formation of different pyridine derivatives.

  • Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides.

  • Reduction: Formation of pyridine derivatives.

  • Substitution: Formation of various substituted pyridines.

Scientific Research Applications

2-Chloro-5-methoxypyridine-3-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a key intermediate in the synthesis of various organic compounds.

  • Biology: It is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: The compound is utilized in the design and synthesis of pharmaceuticals.

  • Industry: It finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-methoxypyridine-3-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with various functional groups, leading to the formation of diverse chemical products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile.

Comparison with Similar Compounds

  • 5-Chloro-2-methoxypyridine-3-sulfonyl chloride: Similar in structure but with a different arrangement of substituents.

  • 2-Chloro-3-methoxypyridine-5-sulfonyl chloride: Another isomer with different reactivity and applications.

Uniqueness: 2-Chloro-5-methoxypyridine-3-sulfonyl chloride is unique due to its specific arrangement of substituents, which influences its reactivity and applications. Its ability to undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-5-methoxypyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c1-12-4-2-5(13(8,10)11)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUDRLIRFODEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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